
(3-Methoxyphenyl)(phenyl)methanol
Übersicht
Beschreibung
“(3-Methoxyphenyl)(phenyl)methanol” is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes two phenyl rings, one of which is substituted with a methoxy group, and a methanol group . Further structural analysis would require more specific data such as NMR or crystallography results.Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 357.8±30.0 °C at 760 mmHg, and a flash point of 160.7±18.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
(3-Methoxyphenyl)(phenyl)methanol, a diarylheptanoid, has shown promising in vitro and ex vivo antitubercular activity. This compound, derived from the methanol extract of Alpinia officinarum rhizomes, exhibited significant activity against dormant Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG (dormant phage), without activity against gram-positive and gram-negative bacterial strains. It was also found to be weakly cytotoxic against human cancer cell lines (Honmore et al., 2016).
Electrosynthesis Applications
The compound has been involved in electrosynthesis studies. For instance, anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol led to the formation of an α-methoxylated product. This showcases its potential in synthetic applications, particularly in the field of electrosynthesis (Furuta & Fuchigami, 1998).
Asymmetric Synthesis
This compound has been used as a chiral auxiliary in asymmetric synthesis. Specifically, it has facilitated the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Superacid Acidity Measurements
This compound has been utilized in studying the behavior of derivatives in superacid mixtures for acidity measurements. The protonation of the methoxy group in high acidity media provided insights into superacid systems (Touiti, Jost, & Sommer, 1986).
Wirkmechanismus
3-Methoxybenzhydrol, also known as (3-Methoxyphenyl)(phenyl)methanol, is a compound with a molecular weight of 214.26 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
It is used in proteomics research , suggesting that it may play a role in protein synthesis or modification.
Pharmacokinetics
Its physical state is liquid, with a predicted boiling point of 3578° C at 760 mmHg and a predicted density of 11 g/mL . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a biochemical used in proteomics research
Action Environment
The action, efficacy, and stability of 3-Methoxybenzhydrol can be influenced by various environmental factors. For instance, its solvothermal reactions involve high temperature and pressure . These conditions could potentially affect the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
(3-Methoxyphenyl)(phenyl)methanol plays a significant role in biochemical reactions, particularly due to its structural features that allow it to interact with enzymes, proteins, and other biomolecules. The hydroxyl group in the benzhydrol moiety can form hydrogen bonds with amino acid residues in enzymes, potentially influencing enzyme activity. Additionally, the methoxy group can participate in hydrophobic interactions, affecting the binding affinity and specificity of the compound towards certain proteins. Studies have shown that this compound can interact with cytochrome P450 enzymes, altering their catalytic activity and impacting metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, this compound has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By influencing the activity of antioxidant enzymes, this compound can alter the cellular redox state, impacting gene expression and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the degradation products may exhibit different biochemical activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining redox balance and modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction with cofactors such as NADPH is crucial for these metabolic reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, contributing to its overall biochemical effects .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPWTCZBHLWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


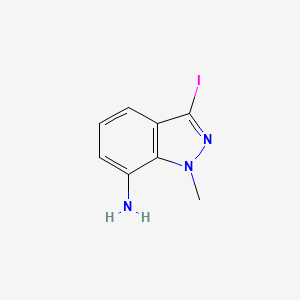

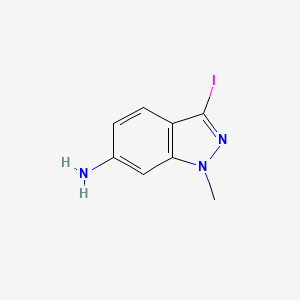

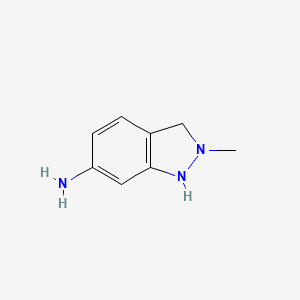
![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)
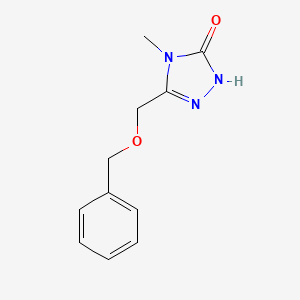

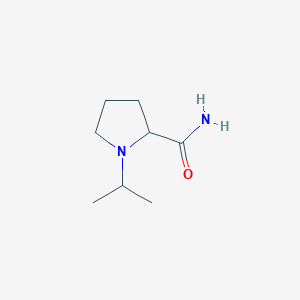

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)
![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)


